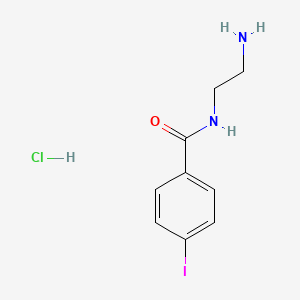
3-(Difluoromethoxy)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Difluoromethoxy)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 1785357-04-1 . It has a molecular weight of 194.18 . The IUPAC name for this compound is 3-(difluoromethoxy)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “3-(Difluoromethoxy)cyclohexanecarboxylic acid” is C8H12F2O3 . The Inchi Code is 1S/C8H12F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12) .It is recommended to be stored at a temperature between 28 C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the current data.
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Research has explored the microbial degradation of polyfluoroalkyl chemicals, which are precursors to perfluoroalkyl acids. This study addresses the environmental fate and effects of these chemicals, shedding light on microbial degradation pathways and potential environmental impacts. The review suggests a focus on laboratory investigations of important precursors such as fluorotelomer-based compounds for a better understanding of their biodegradability and impacts (Liu & Avendaño, 2013).
Use in Organic Synthesis
Trifluoromethanesulfonic acid, a related compound, has been extensively used in organic synthesis, showcasing the versatility of fluoroalkyl acids in chemical reactions. This compound is employed in various reactions including electrophilic aromatic substitution and the synthesis of carbo- and heterocyclic structures, indicating the broad utility of fluoroalkyl acids in synthetic chemistry (Kazakova & Vasilyev, 2017).
Environmental and Health Impact Studies
Research on fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) has reviewed the transition to less harmful substances. The study discusses the environmental releases, persistence, and exposure risks of these alternatives, highlighting the need for further research and cooperation among stakeholders to ensure safety (Wang et al., 2013).
Bioaccumulation and Toxicity Reviews
A critical review on the bioaccumulation and comparison with regulatory criteria of perfluoroalkyl acids, including carboxylic acids, addresses environmental persistence and potential health impacts. This research emphasizes the need for further characterization of these compounds to better understand their bioaccumulation potential and environmental behavior (Conder et al., 2008).
Catalytic Oxidation of Cyclohexene
Research on the selective catalytic oxidation of cyclohexene, a reaction relevant to the functionalization of cyclohexane derivatives like 3-(Difluoromethoxy)cyclohexanecarboxylic acid, has been summarized. This highlights the synthetic value of controllable oxidation reactions for cyclohexene, offering insights into the development of efficient methods for the synthesis of industrially relevant compounds (Cao et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(difluoromethoxy)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIPGZGIMNJHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2604162.png)
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)




![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)
![3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)



